3,4-Dichloro-4'-(methylthio)benzophenone
Overview
Description
3,4-Dichloro-4'-(methylthio)benzophenone is a useful research compound. Its molecular formula is C14H10Cl2OS and its molecular weight is 297.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Photopolymerizations and Oxetane Synthesis
Research has shown the potential of 3,4-Dichloro-4'-(methylthio)benzophenone in photopolymerizations. For example, it has been used in the stereoselective and regiospecific Paterno–Büchi reaction for oxetane synthesis. Methyl vinyl sulphides, including compounds similar to this compound, have been found effective in trapping excited benzophenone, leading to the formation of 3-methylthio-oxetanes with selectivity for certain configurations (Morris, Smith, & Walsh, 1987).
2. Chemical Analysis in Food Products
Benzophenone derivatives, closely related to this compound, are used as photo-initiators in packaging materials. A study presented a method for the analysis of benzophenone and 4-methylbenzophenone in breakfast cereals, highlighting their prevalence in food packaging and the importance of monitoring their presence in food products (Van Hoeck et al., 2010).
3. Environmental Degradation and Treatment Studies
Several studies have focused on the degradation and treatment of benzophenone derivatives in the environment. For example, research on the phototransformation of dichlorophen, a compound structurally similar to this compound, has provided insights into the environmental behavior of these compounds (Mansfield & Richard, 1996). The degradation of benzophenone-3 by ozonation in aqueous solutions has also been studied, showing the reaction kinetics and formation of intermediates, crucial for understanding the environmental impact of similar compounds (Guo et al., 2016).
4. Photocatalytic Degradation in Water Treatment
The photocatalytic degradation of benzophenone-3, a UV filter similar to this compound, has been investigated using various photocatalysts. Studies on PbO/TiO2 and Sb2O3/TiO2 for the degradation of Benzophenone-3 have demonstrated their effectiveness and potential for water treatment applications (Wang et al., 2019).
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-methylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXFOBIBDCWEHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374186 | |
Record name | 3,4-Dichloro-4'-(methylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73242-10-1 | |
Record name | (3,4-Dichlorophenyl)[4-(methylthio)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73242-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-4'-(methylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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